molecular formula C20H22N2O B14396758 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one CAS No. 89707-57-3

2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one

Cat. No.: B14396758
CAS No.: 89707-57-3
M. Wt: 306.4 g/mol
InChI Key: RKKJQOYGTGSTGN-UHFFFAOYSA-N
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Description

2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phenylisoquinolinone core with a dimethylaminopropyl side chain, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinolinone core, followed by the introduction of the dimethylaminopropyl side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems can also help in monitoring and controlling the reaction parameters, ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Dimethylaminopropylamine: A related compound with similar structural features.

    Naphthalimide-based Molecules: These compounds share some structural similarities and are used in similar applications.

Uniqueness

What sets 2-(3-(Dimethylamino)propyl)-1-phenylisoquinolin-3(2H)-one apart is its unique combination of a phenylisoquinolinone core and a dimethylaminopropyl side chain. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

89707-57-3

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

2-[3-(dimethylamino)propyl]-1-phenylisoquinolin-3-one

InChI

InChI=1S/C20H22N2O/c1-21(2)13-8-14-22-19(23)15-17-11-6-7-12-18(17)20(22)16-9-4-3-5-10-16/h3-7,9-12,15H,8,13-14H2,1-2H3

InChI Key

RKKJQOYGTGSTGN-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C(=O)C=C2C=CC=CC2=C1C3=CC=CC=C3

Origin of Product

United States

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